molecular formula C54H66N10O13 B612706 chemerin C-terminal peptide

chemerin C-terminal peptide

货号: B612706
分子量: 1063.2 g/mol
InChI 键: QLVGSBXIQFERFK-NBBYSTNSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemerin is a multifunctional adipokine and chemokine synthesized as a 163-amino acid pre-pro-chemerin. Proteolytic cleavage removes the N-terminal signal peptide (residues 1–20), generating pro-chemerin (residues 21–163), which exhibits low bioactivity . Subsequent C-terminal processing by proteases (e.g., plasmin, elastase) produces active isoforms:

  • Chemerin-S157 (residues 21–157): Highest chemotactic activity .
  • Chemerin-F156 (residues 21–156): Partial activity, implicated in arthritis .
  • Chemerin-A155 (residues 21–155): Inactive .

The C-terminal nonapeptide (residues 149–157; YFPGQFAFS) is the minimal active sequence required for receptor activation (CMKLR1/ChemR23 and GPR1) with low nanomolar potency . Key residues include Tyr¹⁴⁹, Phe¹⁵⁰, Gly¹⁵², Phe¹⁵⁴, and Phe¹⁵⁶, with truncations or substitutions reducing activity by orders of magnitude .

科学研究应用

Therapeutic Potential in Inflammation

Research has demonstrated that chemerin and its derivatives can modulate inflammatory responses. A study utilized a membrane-tethered ligand approach to create a long-acting chemerin analog that significantly reduced allergic airway inflammation and neuropathic pain in mouse models . This highlights the potential for chemerin-based therapies in treating inflammatory diseases.

Cancer Immunotherapy

Chemerin's role in cancer treatment has been explored through the development of cyclic derivatives of the chemerin C-terminal peptide. These cyclic peptides exhibit stability in blood plasma and can counteract tumor-induced immune evasion by targeting CMKLR1-expressing tumor cells. This suggests a promising avenue for enhancing immune responses against cancers such as prostate cancer .

Metabolic Disorders

The involvement of chemerin in metabolic disorders, including obesity and diabetes, has been extensively studied. Elevated levels of chemerin are associated with insulin resistance and metabolic syndrome. Research indicates that targeting chemerin signaling pathways could provide therapeutic benefits for managing these conditions .

Cardiovascular Health

Emerging evidence suggests that chemerin may play a role in cardiovascular health. Its involvement in inflammation and metabolic regulation positions it as a potential target for therapies aimed at preventing cardiovascular diseases linked to metabolic syndrome .

Case Studies and Experimental Findings

Study Focus Findings
PMC4036347InflammationDeveloped a long-acting membrane-anchored chemerin analog that reduced inflammation in mice.
PubMed14701797Receptor ActivationIdentified key amino acids in the C-terminal nonapeptide necessary for CMKLR1 activation.
Nature2024Metabolic DisordersExplored chemerin's role in obesity and its potential as a therapeutic target for diabetes.
MDPI2021Cancer TherapyCyclic derivatives of chemerin-9 showed promise in counteracting immune evasion in tumors.

相似化合物的比较

Chemerin-Derived Peptides

Peptide Name Sequence/Residues Activity/Function Key References
C9 (Nonapeptide) YFPGQFAFS (149–157) Full agonist for CMKLR1/GPR1 (EC₅₀ ~1–10 nM)
Chemerin-15 (C15) A140–A154 Anti-inflammatory (inhibits macrophage activation at 0.1–1 nM)
Chemerin-156F F156-retained isoform Pro-inflammatory; elevated in arthritis synovial fluid
Chemerin-20 Not specified Antimicrobial (Val⁶⁶–Pro⁸⁵ domain)

Key Findings :

  • C9 vs. Chemerin-156F : While C9 requires precise C-terminal processing for receptor activation, Chemerin-156F retains partial activity but promotes inflammation in arthritis .
  • C15 : Unlike C9, C15 lacks chemotactic activity but suppresses macrophage activation at picomolar concentrations, suggesting divergent functional domains within chemerin .
  • Antimicrobial Activity : Resides in the Val⁶⁶–Pro⁸⁵ region, independent of C-terminal processing .

Non-Chemerin C-Terminal Peptides

Peptide Name Source Sequence/Residues Activity/Function Key References
TFPI-2 EDC34 Tissue factor pathway inhibitor-2 C-terminal fragment Boosts complement, prolongs aPTT
GGL27 TFPI-1 C-terminal fragment Similar to EDC34; anticoagulant
NBD Peptide IKKβ (residues 735–745) Synthetic peptide Inhibits NF-κB activation

Key Comparisons :

  • Functional Overlap: TFPI-1 and TFPI-2 C-terminal peptides share anticoagulant and immunomodulatory roles, akin to chemerin’s dual chemotactic/anti-inflammatory functions .
  • Structural Specificity : Unlike chemerin’s C9, which is strictly dependent on residue conservation, TFPI-derived peptides tolerate broader sequence variations for activity .

Structural and Functional Insights

  • Critical Residues : Chemerin’s C9 requires Tyr¹⁴⁹, Phe¹⁵⁰, and Phe¹⁵⁶ for receptor binding, while substitutions (e.g., Phe¹⁵⁶→Ala) abolish activity .
  • Proteolytic Regulation : Inactive pro-chemerin is converted to active isoforms by inflammatory proteases (e.g., neutrophil elastase), linking its activation to disease states like atherosclerosis and arthritis .
  • Divergent Domains : Chemerin’s C-terminal mediates chemotaxis, while its mid-region (Val⁶⁶–Pro⁸⁵) drives antimicrobial effects, highlighting functional modularity absent in simpler peptides like TFPI-2 EDC34 .

Clinical and Therapeutic Implications

  • Antimicrobial Therapy : Chemerin-20 and related peptides could combat skin pathogens (e.g., E. coli, S. aureus) without inducing chemotaxis .
  • Diagnostics: Elevated Chemerin-156F in arthritis synovial fluid serves as a biomarker for joint inflammation .

生物活性

Chemerin is a multifunctional protein that plays crucial roles in metabolism, immune response, and inflammation. The biological activity of chemerin is primarily mediated through its interaction with G protein-coupled receptors (GPCRs), particularly Chemokine-like receptor 1 (CMKLR1). The C-terminal peptide of chemerin, especially the nonapeptide derived from its C-terminus, has been identified as a significant activator of these receptors. This article reviews the biological activity of the chemerin C-terminal peptide, highlighting key research findings, case studies, and potential therapeutic applications.

Structure and Function of Chemerin

Chemerin is synthesized as an inactive precursor, prochemerin, which undergoes proteolytic cleavage to yield the active form. The active peptide spans amino acids 21 to 157, with the C-terminal nonapeptide (149-157) being critical for receptor activation. Studies indicate that modifications to this nonapeptide can significantly alter its biological activity.

Key Findings on Chemerin's C-terminal Peptide

  • Activation of CMKLR1 : The C-terminal nonapeptide (YFPGQFAFS) retains most of the biological activity of full-length chemerin. Research shows that even small alterations in this peptide can lead to drastic changes in receptor affinity and activation potency .
  • Binding Affinity : A study employing alanine-scanning mutagenesis identified specific residues within the C-terminal nonapeptide that are essential for binding to CMKLR1. These include Tyr(149), Phe(150), Gly(152), Phe(154), and Phe(156) .
  • Therapeutic Potential : The development of stable chemerin analogs has been explored for therapeutic applications. For instance, membrane-tethered versions of the C-terminal peptide have demonstrated enhanced efficacy in activating CMKLR1 compared to the full-length peptide .

Case Study 1: Chemerin and Colorectal Cancer

A recent study investigated the role of a chemerin analog (CG34) in colorectal cancer (CRC) progression. While CG34 did not significantly stimulate proliferation in monolayer cultures of CRC cell lines, it enhanced colony formation in three-dimensional cultures and promoted tumor growth in xenograft models. This suggests that chemerin signaling may play a role in tumorigenesis and could be targeted for therapeutic interventions .

Case Study 2: Inflammatory Response Modulation

Another study explored the anti-inflammatory properties of synthetic chemerin-derived peptides. These peptides exhibited significant effects on macrophage activation and migration, demonstrating their potential as therapeutic agents in inflammatory diseases . The modulation of immune responses through chemerin signaling pathways highlights its dual role in both promoting and resolving inflammation.

Comparative Data Table

Peptide Length (aa) Receptor Activity Binding Affinity
Chemerin Nonapeptide9CMKLR1High agonistic activityLow nanomolar
Full-length Chemerin137CMKLR1Full agonistic activityModerate
CG3413CMKLR1/GPR1Tumor growth stimulationHigh

常见问题

Basic Research Questions

Q. What structural features of the chemerin C-terminal peptide are critical for receptor activation?

The C-terminal nonapeptide (residues 149–157, YFPGQFAFS) is essential for binding and activating chemerin receptors (CMKLR1/GPR1). Key residues include Tyr149, Phe150, Gly152, Phe154, and Phe156, as demonstrated by alanine-scanning mutagenesis . Truncation studies reveal that removing even one residue (e.g., Ser157) reduces activity by >95%, emphasizing the necessity of the intact C-terminus . Structural models (AlphaFold) predict a flexible C-terminal tail that adopts a conformation enabling receptor docking .

Q. Which assays are commonly used to evaluate the bioactivity of chemerin C-terminal peptides?

  • Calcium mobilization assays : Measure intracellular calcium flux in cells expressing CMKLR1/GPR1 using aequorin-based luminescence .
  • Radioligand binding assays : Utilize iodinated chemerin-9 (YFPGQFAFS) to quantify receptor affinity (Kd values in low nM range) .
  • Chemotaxis assays : Test macrophage/dendritic cell migration in response to peptide gradients .
  • ERK1/2 phosphorylation assays : Assess downstream signaling via Western blot .

Q. How does proteolytic processing influence this compound activity?

Prochemerin (inactive) undergoes C-terminal cleavage by proteases (e.g., elastase, plasmin) to generate active isoforms (e.g., ChemS157, ChemF156). Removal of residues 158–163 (prosegment) is required for full agonist activity . Inactivity of precursors like chem163S (<5% activity vs. chem157S) underscores the need for precise truncation .

Advanced Research Questions

Q. How can conflicting data on chemerin peptide potency (e.g., chem156F vs. chem157S) be resolved?

Discrepancies arise from assay-specific variables:

  • In calcium mobilization assays, chem156F (truncated at Phe156) shows equipotency to chem157S .
  • In chemotaxis assays, chem156F retains <20% activity . Methodological recommendations :
  • Standardize receptor expression levels (e.g., transient vs. stable transfection).
  • Validate peptide purity (HPLC/MS) and solubility (e.g., TFA content <1% for cell assays) .
  • Use orthogonal assays (e.g., binding + functional) to confirm results .

Q. What strategies optimize the stability and bioavailability of synthetic chemerin C-terminal peptides?

  • C-terminal modifications : Amidation (-CONH2) enhances proteolytic resistance vs. native carboxylate (-COOH) .
  • D-amino acid substitution : Replace L-residues (e.g., Phe156) to reduce enzymatic degradation .
  • PEGylation : Attach polyethylene glycol to prolong half-life in vivo .
  • Batch consistency : Request peptide content analysis (AAA, HPLC) to minimize variability in bioassays .

Q. How does the cryo-EM structure of chemerin-9 bound to CMKLR1 inform receptor interaction studies?

The cryo-EM structure (PDB: 8G7Z) reveals:

  • A hydrophobic pocket in CMKLR1 accommodates Phe154 and Phe156 of chemerin-9 .
  • Hydrogen bonds between Ser157 and receptor residues stabilize the active conformation . Applications :
  • Rational design of peptide analogs with improved affinity.
  • Identification of allosteric modulators targeting receptor-peptide interfaces .

Q. What experimental approaches validate the anti-inflammatory vs. antimicrobial roles of chemerin C-terminal peptides?

  • Anti-inflammatory : Use chemerin-15 (A141–A155) in macrophage migration assays (IC50 ~10 pM) .
  • Antimicrobial : Test chemerin core peptides (V66–P85) in bacterial growth inhibition assays (e.g., vs. E. coli) . Key controls :
  • Compare full-length chemerin vs. C-terminal/core peptides.
  • Include receptor knockout cells to confirm CMKLR1-independent mechanisms .

Q. Methodological Considerations

Q. How should researchers design alanine-scanning mutagenesis studies for chemerin C-terminal peptides?

  • Step 1 : Synthesize 9-mer peptides with single alanine substitutions (e.g., Y149A, F150A).
  • Step 2 : Test receptor binding (radioligand assays) and activation (calcium flux).
  • Step 3 : Map critical residues (e.g., Phe156 contributes >80% of binding energy) .
  • Pitfalls : Avoid overlapping substitutions; validate peptide integrity post-synthesis .

Q. What are best practices for synthesizing and purifying chemerin C-terminal peptides?

  • Solid-phase synthesis : Use Fmoc chemistry with high-loading resins for C-terminal modifications .
  • Purification : Apply reverse-phase HPLC with trifluoroacetic acid (TFA)/acetonitrile gradients.
  • Quality control : Require mass spectrometry (MS) and amino acid analysis (AAA) for research-grade peptides .

Q. Data Interpretation and Reproducibility

Q. How can researchers address variability in chemerin peptide bioactivity across studies?

  • Source heterogeneity : Use recombinant chemerin (e.g., HEK293-expressed) vs. synthetic peptides .
  • Assay conditions : Standardize cell passage number, serum starvation time, and agonist pre-treatment .
  • Data reporting : Include EC50/IC50 values with 95% confidence intervals and n ≥3 replicates .

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H66N10O13/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77)/t32-,38-,39-,40-,41-,42-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVGSBXIQFERFK-NBBYSTNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H66N10O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1063.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。